Fustin

准备方法

合成路线和反应条件

Fustin 可以通过还原另一种黄酮类化合物飞燕草素合成。 还原过程涉及在受控条件下使用硼氢化钠 (NaBH4) 等还原剂 . 反应通常在乙醇或甲醇等有机溶剂中于室温下进行。

工业生产方法

This compound 的工业生产涉及从天然来源中提取该化合物,例如黄榅桲和漆树的心材。 提取过程包括研磨植物材料,然后使用甲醇或乙醇进行溶剂提取。 然后使用色谱技术纯化提取物以分离 this compound .

化学反应分析

反应类型

Fustin 会发生各种化学反应,包括:

氧化: This compound 可以被氧化形成飞燕草素,该过程涉及使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂.

常用的试剂和条件

氧化剂: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)

还原剂: 硼氢化钠 (NaBH4)

溶剂: 乙醇,甲醇

形成的主要产物

氧化: 飞燕草素

还原: this compound

取代: this compound 的各种取代衍生物

科学研究应用

Neuroprotective Effects

1. Huntington's Disease

Fustin has been studied for its neuroprotective properties in the context of Huntington's disease. A study demonstrated that this compound administration in rodent models significantly reduced oxidative stress and improved neurotransmitter levels, thereby mitigating symptoms associated with this neurodegenerative disorder. Behavioral assessments indicated enhanced motor coordination and cognitive function in treated animals compared to controls .

Key Findings:

- Oxidative Stress Reduction : this compound decreased markers of oxidative stress in the brain.

- Neurotransmitter Modulation : Altered levels of neurotransmitters such as dopamine and serotonin were observed.

- Behavioral Improvement : Enhanced performance in tasks assessing motor skills and memory.

2. Cognitive Impairment in Diabetes

Research indicates that this compound may ameliorate cognitive deficits associated with diabetes. In a controlled study involving streptozotocin-induced diabetic rats, this compound treatment improved cognitive function as assessed by the Morris Water Maze test. Biochemical analyses revealed significant restoration of antioxidant levels and reductions in inflammatory markers such as interleukin-6 and interleukin-1β .

Data Summary:

| Parameter | Diabetic Control Group | This compound Treatment (50 mg/kg) | This compound Treatment (100 mg/kg) |

|---|---|---|---|

| Glutathione Levels (µmol/g) | 5.2 | 8.1 | 9.3 |

| Superoxide Dismutase (SOD) | 60 | 85 | 92 |

| IL-6 Levels (pg/mL) | 120 | 70 | 55 |

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation, particularly in models of anxiety and depression induced by lipopolysaccharide (LPS). In these studies, this compound administration led to decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in animal models .

Case Study Highlights:

- LPS-Induced Anxiety : this compound significantly reduced anxiety-like behaviors and normalized levels of inflammatory markers.

- Mechanism of Action : The compound appears to modulate pathways involved in neuroinflammation, thereby protecting against cognitive decline.

Other Potential Applications

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, making it a candidate for developing supplements aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in multiple studies, suggesting potential applications in both preventive and therapeutic contexts .

2. Diabetes Management

Beyond cognitive improvements, this compound has been implicated in regulating metabolic parameters in diabetic models. Studies report that it can lower blood glucose levels and improve lipid profiles by modulating oxidative stress pathways and enhancing insulin sensitivity .

作用机制

Fustin 通过各种分子靶点和途径发挥其作用:

相似化合物的比较

Fustin 与其他黄酮类化合物(如飞燕草素、槲皮素和异鼠李素)类似。它具有独特特性,使其与这些化合物区分开来:

结论

This compound 是一种用途广泛的化合物,在科学研究的各个领域都具有巨大潜力。 它独特的化学性质和广泛的应用使其成为化学、生物学、医学和工业领域中重要的研究课题。

生物活性

Fustin, a flavonoid predominantly isolated from the heartwood of various plants such as Rhus verniciflua and Cotinus coggygria, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological activities, including its neuroprotective, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. A notable study investigated this compound's effects on Huntington's disease in rodents induced by 3-nitropropionic acid (3-NPA). The results indicated significant improvements in behavioral assessments and biochemical markers.

Key Findings:

- Behavioral Analysis: this compound administration improved performance in narrow beam walk, grip strength, and rotarod tests.

- Biochemical Assessment: this compound reduced oxidative stress markers and modulated neurotransmitter levels, enhancing brain-derived neurotrophic factor (BDNF) activity .

Table 1: Effects of this compound on Behavioral and Biochemical Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Narrow Beam Walk Score | 5.2 | 8.7 |

| Grip Strength (kg) | 2.3 | 4.1 |

| Rotarod Latency (seconds) | 12.5 | 6.8 |

| BDNF Levels (pg/mg) | 150 | 220 |

2. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.

Case Study:

A study demonstrated that this compound ameliorated hyperglycemia in streptozotocin-induced type-2 diabetic rats by modulating antioxidant enzyme expressions (glutathione, superoxide dismutase, catalase) and suppressing lipid peroxidation .

Table 2: Impact of this compound on Inflammatory Markers

| Marker | Control Group | This compound Treatment |

|---|---|---|

| TNF-α (pg/mL) | 120 | 45 |

| IL-6 (pg/mL) | 90 | 30 |

| Oxidative Stress Index | High | Low |

3. Anticancer Activity

This compound's anticancer properties have been explored in various cell lines, showing promising results against breast and colon cancer cells. The cytostatic effects were observed to be concentration-dependent.

Research Findings:

A study reported that this compound significantly reduced cell proliferation across several cancer cell lines, with the highest efficacy noted in breast cancer cells .

Table 3: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) Control | IC50 (µM) this compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 7 |

| HT-29 (Colon Cancer) | 20 | 10 |

属性

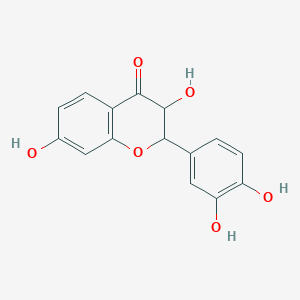

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPUYFWZXZMIE-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871986, DTXSID401136309 | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-36-9, 20725-03-5 | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fustin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fustin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fustin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。